An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile and privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered heterocyclic system, containing two nitrogen atoms and a sulfur atom, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural similarity is believed to contribute to the ability of 1,3,4-thiadiazole derivatives to interfere with DNA replication processes.[1][2] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to traverse cellular membranes and interact with biological targets, often leading to favorable oral absorption and bioavailability.[2]
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, the subject of this guide, is a key derivative within this class of compounds. Its 2,5-disubstituted nature allows for fine-tuning of its physicochemical and biological properties, making it a compound of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, as these characteristics directly influence its pharmacokinetic and pharmacodynamic profiles. While specific experimental data for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is not extensively documented in publicly available literature, we can infer and estimate several key parameters based on the known properties of structurally similar compounds, such as its oxadiazole analog and other 2,5-disubstituted 1,3,4-thiadiazoles.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated |
| Melting Point | Not available (solid at room temp) | Inferred |
| Boiling Point | Not available | Inferred |
| Solubility | Soluble in polar organic solvents | Inferred[3] |
| pKa | Not available | |
| LogP | ~2.0 - 3.1 | Estimated[4] |
Note: The LogP value is an estimate based on related structures and serves as an indicator of the compound's lipophilicity. Experimental determination is recommended for precise characterization.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related 1,3,4-thiadiazole derivatives, the following spectral characteristics are anticipated for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The ethyl ester group will exhibit a quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃).[5][6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the thiadiazole ring, and the ethyl ester. The carbons of the thiadiazole ring are expected to resonate at a lower field.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1740 cm⁻¹), C=N stretching of the thiadiazole ring, and C-S stretching.[6][7]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[5]
Experimental Protocol: Synthesis of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established process in organic chemistry, often involving the cyclization of thiosemicarbazide precursors.[1][4][8] The following is a detailed, step-by-step methodology for the synthesis of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, adapted from established procedures for similar compounds.
Rationale: This synthetic route is chosen for its efficiency and the ready availability of the starting materials. The acid-catalyzed cyclization is a common and effective method for forming the 1,3,4-thiadiazole ring from a thiosemicarbazide intermediate.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl isothiocyanatoformate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate
-
Reaction Setup: Suspend the synthesized thiosemicarbazide intermediate (1 equivalent) in a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, in a round-bottom flask cooled in an ice bath.
-
Reaction: Stir the mixture at room temperature for several hours, or gently heat if necessary, while monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product should precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water until neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate.
Potential Applications in Drug Development
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of a wide range of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including:
-
Anticancer: Numerous 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines.[1][9]
-
Antimicrobial: This class of compounds has shown significant antibacterial and antifungal activity.
-
Anti-inflammatory: Certain derivatives have exhibited potent anti-inflammatory effects.
-
Anticonvulsant: The 1,3,4-thiadiazole scaffold is present in some anticonvulsant drugs.
The specific substitution pattern of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, with a phenyl group at the 5-position and an ethyl carboxylate at the 2-position, provides a template for further chemical modification to optimize its interaction with various biological targets. The phenyl group can be substituted to explore structure-activity relationships, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides to modulate solubility and cell permeability.
Caption: Biological significance and drug development potential of the 1,3,4-thiadiazole scaffold.
Conclusion
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